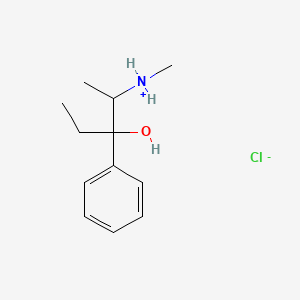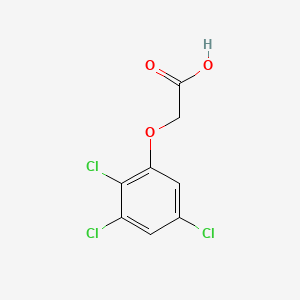
Acetic acid, (2,3,5-trichlorophenoxy)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid, (2,3,5-trichlorophenoxy)- is a chlorinated derivative of phenoxyacetic acid. This compound is known for its herbicidal properties and has been used in various agricultural applications. It is a synthetic auxin, which mimics the natural plant hormone auxin, leading to uncontrolled growth and eventually the death of the plant.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, (2,3,5-trichlorophenoxy)- typically involves the reaction of 2,3,5-trichlorophenol with chloroacetic acid. The reaction is carried out under basic conditions, often using sodium hydroxide or potassium hydroxide as the base. The general reaction scheme is as follows:
2,3,5-Trichlorophenol+Chloroacetic acid→Acetic acid, (2,3,5-trichlorophenoxy)-+HCl
Industrial Production Methods
In industrial settings, the production of acetic acid, (2,3,5-trichlorophenoxy)- is carried out in large reactors where the reactants are mixed and heated to facilitate the reaction. The reaction mixture is then purified through distillation or crystallization to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
Acetic acid, (2,3,5-trichlorophenoxy)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it to less chlorinated phenoxyacetic acids.
Substitution: Halogen atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Less chlorinated phenoxyacetic acids.
Substitution: Phenoxyacetic acids with different substituents.
Aplicaciones Científicas De Investigación
Acetic acid, (2,3,5-trichlorophenoxy)- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard for analytical methods.
Biology: Studied for its effects on plant growth and development.
Medicine: Investigated for potential therapeutic uses, although its toxicity limits its application.
Industry: Used in the formulation of herbicides and pesticides.
Mecanismo De Acción
The mechanism of action of acetic acid, (2,3,5-trichlorophenoxy)- involves its role as a synthetic auxin. It binds to auxin receptors in plants, leading to uncontrolled cell division and growth. This disrupts normal plant development and eventually causes the plant to die. The molecular targets include auxin-binding proteins and pathways involved in cell division and elongation.
Comparación Con Compuestos Similares
Similar Compounds
- 2,4-Dichlorophenoxyacetic acid (2,4-D)
- 2,4,5-Trichlorophenoxyacetic acid (2,4,5-T)
- MCPA (2-methyl-4-chlorophenoxyacetic acid)
Uniqueness
Acetic acid, (2,3,5-trichlorophenoxy)- is unique due to its specific chlorination pattern, which affects its herbicidal activity and environmental persistence. Compared to 2,4-D and 2,4,5-T, it may have different efficacy and toxicity profiles, making it suitable for specific applications.
Propiedades
Número CAS |
33433-95-3 |
|---|---|
Fórmula molecular |
C8H5Cl3O3 |
Peso molecular |
255.5 g/mol |
Nombre IUPAC |
2-(2,3,5-trichlorophenoxy)acetic acid |
InChI |
InChI=1S/C8H5Cl3O3/c9-4-1-5(10)8(11)6(2-4)14-3-7(12)13/h1-2H,3H2,(H,12,13) |
Clave InChI |
GFMRARCDRIKDAV-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C(=C1OCC(=O)O)Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


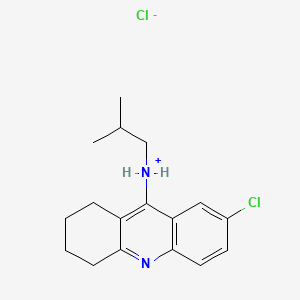

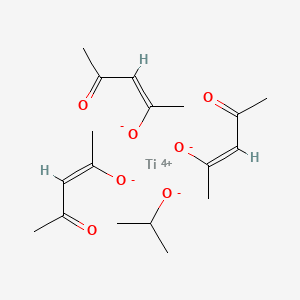

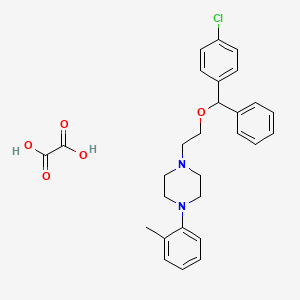
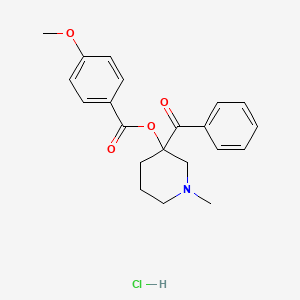
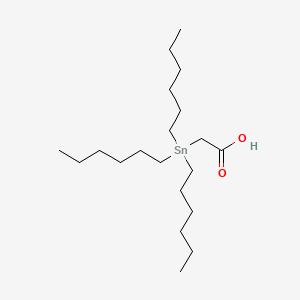
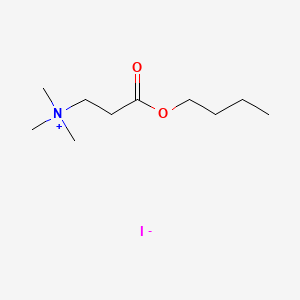

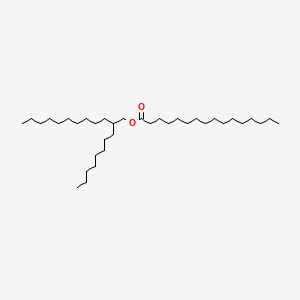
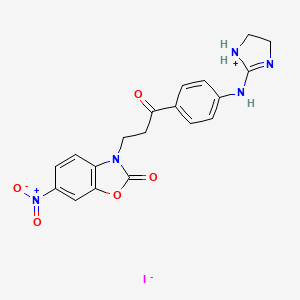
![1-[1-(2,4-Dichloro-6-methoxyphenyl)-4,5-dihydro-5-oxo-1H-pyrazol-3-YL]-3-(4-dodecylphenyl)urea](/img/structure/B13742313.png)
![ethyl-[6-(ethylamino)-9-(2-methoxycarbonylphenyl)-2,7-dimethylxanthen-3-ylidene]azanium;hydrogen carbonate](/img/structure/B13742324.png)
